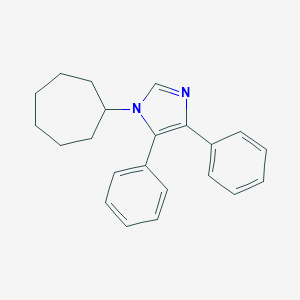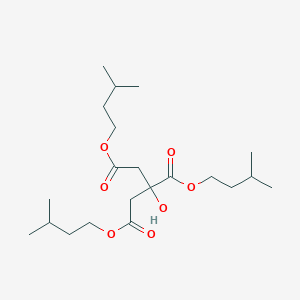![molecular formula C19H24N2 B158784 (15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene CAS No. 1674-01-7](/img/structure/B158784.png)
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene is an alkaloid compound with the molecular formula C19H24N2. It is derived from the alkaloid catharanthine and is known for its interesting chemical properties and potential applications in various fields. This compound is part of the Iboga alkaloid family and has been studied for its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene can be synthesized through the acid-catalyzed rearrangement of catharanthine. This process involves the use of concentrated hydrochloric acid, which cleaves catharanthine to produce cleavamine along with other reaction products. The reaction typically requires controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, cleavamine is produced using similar acid-catalyzed reactions. The process involves large-scale reactors where catharanthine is treated with hydrochloric acid under controlled temperature and pressure conditions. The reaction mixture is then purified to isolate cleavamine, which is further processed to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of cleavamine can lead to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of cleavamine can produce descarbomethoxycatharanthine and other oxidized derivatives.
Reduction: Reduction leads to the formation of dihydrocleavamine derivatives.
Substitution: Substitution reactions can yield a variety of cleavamine derivatives with different functional groups.
科学的研究の応用
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various alkaloid derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.
Biology: this compound and its derivatives are studied for their potential biological activities. Research has shown that cleavamine can interact with biological targets, making it a compound of interest in drug discovery.
Medicine: this compound derivatives have been investigated for their potential therapeutic effects. Studies have explored their use in treating various medical conditions, including cancer and neurological disorders.
Industry: this compound is used in the production of recyclable epoxy resins. These resins are employed in the manufacturing of wind turbine blades and other composite materials, offering environmental benefits through improved recyclability.
作用機序
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene exerts its effects through a novel transannular cyclization mechanism. This process involves the formation of ring-opened intermediates, which then undergo cyclization to produce the Iboga alkaloid skeleton. The molecular targets and pathways involved in this mechanism are still being studied, but it is believed that cleavamine interacts with specific enzymes and receptors in biological systems.
類似化合物との比較
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene is similar to other Iboga alkaloids, such as catharanthine and quebrachainine. it is unique in its structure and reactivity. Unlike catharanthine, cleavamine undergoes a distinct acid-catalyzed rearrangement, leading to different reaction products. Additionally, cleavamine’s ability to form recyclable epoxy resins sets it apart from other alkaloids.
List of Similar Compounds
- Catharanthine
- Quebrachainine
- Velbanamine
- Isovelbanamine
This compound’s unique properties and potential applications make it a valuable compound for scientific research and industrial use. Its distinct chemical behavior and reactivity continue to be subjects of interest in various fields.
特性
CAS番号 |
1674-01-7 |
|---|---|
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC名 |
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene |
InChI |
InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1 |
InChIキー |
GWRGHAJVUZLGHL-OAHLLOKOSA-N |
SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
異性体SMILES |
CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
正規SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
同義語 |
cleavamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


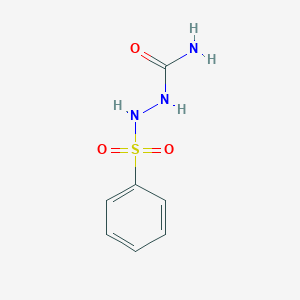
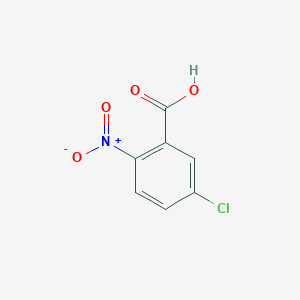
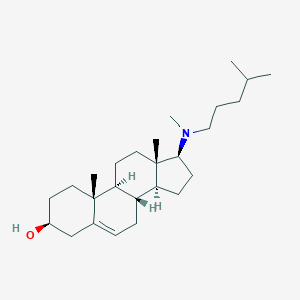
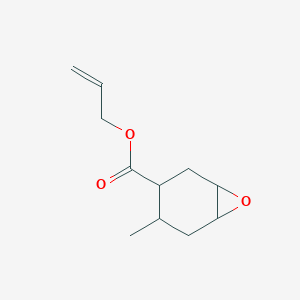
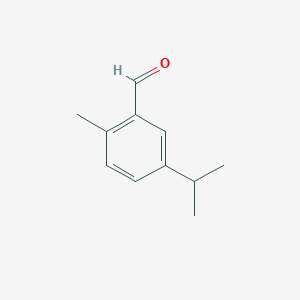
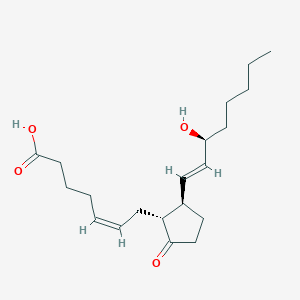
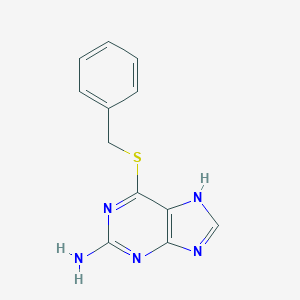
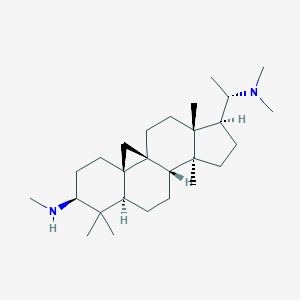
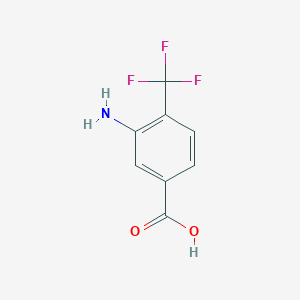
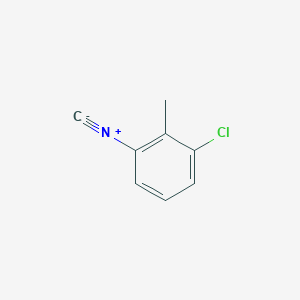
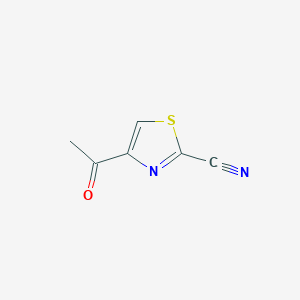
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)
